molecular formula C17H26ClNO4 B3033477 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride CAS No. 1029984-17-5

2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride

Cat. No.: B3033477
CAS No.: 1029984-17-5
M. Wt: 343.8 g/mol
InChI Key: NKRCLGXBVIXIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride, more commonly referred to as CPMOBC, is a quaternary ammonium salt used in a variety of scientific applications. It is a colorless, odorless, and water-soluble compound that has been used in a variety of research experiments, including those related to biochemistry, physiology, and pharmacology. CPMOBC is also used in the production of pharmaceuticals, cosmetics, and other products.

Scientific Research Applications

Synthesis and Structural Analysis

  • Highly Diastereoselective Synthesis : A study by Suga, Fujieda, Hirotsu, and Ibata (1994) discussed the synthesis of 2-oxazoline-4-carboxylates, demonstrating the use of methoxyphenyl derivatives in highly selective reactions. This is relevant for understanding the synthesis processes involving compounds like 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride (Suga et al., 1994).
  • Crystal Structure Analysis : Zhao et al. (2010) analyzed the crystal structure of a related methoxy-benzoic acid derivative. Their findings are important for understanding the molecular structure and interactions of similar compounds (Zhao et al., 2010).
  • Crystal Structure of Methoxyphenyl Compounds : The study by Kefi, Zeller, and Nasr (2011) on the crystal structure of (4-methoxyphenyl)methanaminium chloride provides insights into the structural aspects of similar methoxyphenyl compounds (Kefi et al., 2011).

Photochemistry and Organic Chemistry

  • Photochemical Reactions : Dichiarante et al. (2007) explored the photochemistry of methoxyphenyl derivatives, highlighting how the position of the methoxy group influences the reaction pathways. This research is significant for understanding the behavior of similar compounds in light-induced reactions (Dichiarante et al., 2007).
  • Ionic Hydrogenation in Organic Chemistry : A study by Koltunov, Repinskaya, and Borodkin (2001) on the ionic hydrogenation of unsaturated ketones with cyclohexane, involving methoxyphenyl derivatives, contributes to our understanding of chemical reactions relevant to the synthesis and modification of compounds like this compound (Koltunov et al., 2001).

Antimicrobial and Biological Applications

  • Antimycobacterial Activity : Goněc et al. (2017) synthesized novel N-Arylpiperazines containing ethane-1,2-diyl chains and studied their antimycobacterial activity. Their research is relevant for understanding the potential biological applications of similar compounds (Goněc et al., 2017).

Luminescence and Material Science

  • Luminescence Properties : Moriguchi et al. (2017) investigated the luminescence properties of europium (III) complexes with methoxyphenyl derivatives. This research is pertinent for applications in material science, particularly in areas requiring luminescent properties (Moriguchi et al., 2017).

Properties

IUPAC Name

[2-(3-cyclopentyloxy-4-methoxyphenyl)-4-methoxy-4-oxobutyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-20-15-8-7-12(13(11-18)10-17(19)21-2)9-16(15)22-14-5-3-4-6-14;/h7-9,13-14H,3-6,10-11,18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRCLGXBVIXIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)C[NH3+])OC2CCCC2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride
Reactant of Route 2
Reactant of Route 2
2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride
Reactant of Route 3
Reactant of Route 3
2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride
Reactant of Route 4
Reactant of Route 4
2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride
Reactant of Route 5
Reactant of Route 5
2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride
Reactant of Route 6
Reactant of Route 6
2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.